(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3,6-dimethylbenzo[d]thiazol-2(3H)-amine. The reaction is carried out under acidic conditions, often using acetic acid as a solvent and catalyst. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its cytotoxic and antibacterial activities.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific receptors or enzymes, modulating their activity. For example, it has been shown to interact with histamine H3 receptors, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B, making it a potential multitargeted-directed ligand for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
3-(azepan-1-yl)propyloxy-linked benzothiazole derivative: Exhibits high affinity for histamine H3 receptors and potential as a multitargeted-directed ligand for Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(dimethylamino)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-5-10-15-16(11-12)23-18(21(15)4)19-17(22)13-6-8-14(9-7-13)20(2)3/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUAUTUVQXWGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N(C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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